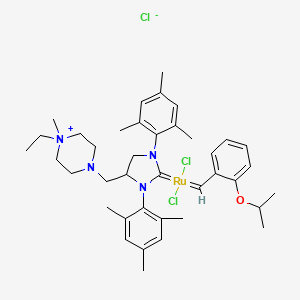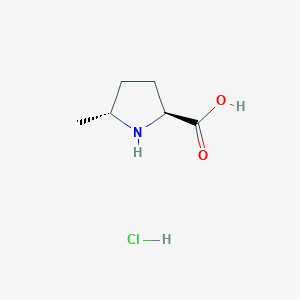
1-(5-Methylpyridin-3-yl)imidazolidin-2-one
Descripción general
Descripción
1-(5-Methylpyridin-3-yl)imidazolidin-2-one, also known as 5-methyl-1H-imidazole-3-one, is a heterocyclic compound with a five-membered ring structure consisting of one nitrogen atom and four carbon atoms. It belongs to the class of organic compounds known as imidazoles and is an important intermediate in the synthesis of various biologically active compounds. In addition, it is a key intermediate in the synthesis of several pharmaceuticals, including antifungal agents, antibiotics, and antihistamines.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
1-(5-Methylpyridin-3-yl)imidazolidin-2-one: is a structural motif found in various pharmaceuticals. Its analogues are used in the synthesis of drugs due to their presence in natural products and as intermediates in organic syntheses . The compound’s derivatives can serve as chiral auxiliaries for asymmetric transformations, aiding in the development of new medications with improved efficacy and reduced side effects.
Agricultural Chemistry
In agriculture, this compound could be explored for its potential role in the synthesis of agrochemicals. The structural framework of imidazolidin-2-ones, to which it belongs, may be utilized to create novel pesticides or herbicides that offer enhanced selectivity and lower toxicity .
Material Science
The applications in material science could involve the use of 1-(5-Methylpyridin-3-yl)imidazolidin-2-one as a precursor for the synthesis of polymers or coatings. Its robust heterocyclic structure can impart strength and stability to materials, making them suitable for high-performance applications .
Environmental Science
This compound’s derivatives might be used in environmental science to develop sensors or indicators for pollutants. The reactivity of the imidazolidin-2-one ring could allow for the detection of specific environmental contaminants through colorimetric or luminescent changes .
Analytical Chemistry
In analytical chemistry, 1-(5-Methylpyridin-3-yl)imidazolidin-2-one could be used as a standard or reagent in chromatographic techniques or spectroscopic analysis due to its unique chemical properties. It may help in the precise quantification or identification of substances within complex mixtures .
Biochemistry
The compound can be involved in biochemistry research, particularly in the study of enzyme inhibition or receptor binding due to its potential to mimic biological molecules. This could lead to insights into biochemical pathways and the development of therapeutic agents .
Pharmacology
In pharmacology, the compound’s framework is beneficial for drug design. It can be modified to produce derivatives with desired pharmacokinetic properties or to enhance drug delivery mechanisms .
Chemical Engineering
Finally, in chemical engineering, 1-(5-Methylpyridin-3-yl)imidazolidin-2-one could be used in process optimization. Its stability under various conditions can be advantageous in designing efficient and scalable chemical processes .
Propiedades
IUPAC Name |
1-(5-methylpyridin-3-yl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7-4-8(6-10-5-7)12-3-2-11-9(12)13/h4-6H,2-3H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORUYSIPHJQUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylpyridin-3-yl)imidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




iodonium p-toluenesulfonate](/img/structure/B1449472.png)





![4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1449482.png)

![3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1449485.png)
![6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one](/img/structure/B1449488.png)


![6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1449493.png)